![molecular formula C13H12ClNO2 B037981 ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate CAS No. 122453-97-8](/img/structure/B37981.png)
ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate, also known as CPP, is a synthetic compound that has gained significant attention in the field of scientific research. CPP is a pyrrole derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Mechanism of Action
The exact mechanism of action of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to activate the AMPK signaling pathway, which plays a crucial role in energy metabolism. ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has also been shown to reduce the levels of oxidative stress markers, such as MDA and ROS, in animal models of neurodegeneration. In addition, ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It exhibits a wide range of biological activities, making it a versatile compound for studying various signaling pathways. However, ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate also has some limitations. It is a synthetic compound and may not accurately reflect the physiological effects of natural compounds. In addition, the exact mechanism of action of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is not fully understood, which may limit its therapeutic potential.
Future Directions
There are several future directions for the study of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate. One area of research is the development of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate-based therapeutics for the treatment of various inflammatory and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate, which may lead to the discovery of novel signaling pathways and targets for drug development. Furthermore, the development of new synthetic methods for ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate may improve its yield and purity, making it a more valuable compound for scientific research.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has also been investigated for its anti-tumor effects in various cancer cell lines. In addition, ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
CAS RN |
122453-97-8 |
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Product Name |
ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate |
Molecular Formula |
C13H12ClNO2 |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-8,15H,2H2,1H3 |
InChI Key |
RQSAOSHNBJFBJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)Cl |
synonyms |
4-(4-CHLOROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID ETHYL ESTER |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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